N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazine-based carboxamide derivative characterized by a trifluoromethyl-substituted phenyl ring and a 3-fluorobenzyl group. Its molecular formula is C₁₉H₁₂ClF₄N₃O₂, with a molar mass of 425.77 g/mol. The compound features a dihydropyridazine core, a pharmacophore common in medicinal chemistry for targeting enzymes or receptors.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[(3-fluorophenyl)methyl]-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClF4N3O2/c20-14-5-4-12(19(22,23)24)9-16(14)25-18(29)15-6-7-17(28)27(26-15)10-11-2-1-3-13(21)8-11/h1-9H,10H2,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOURADJZXUESJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C(=O)C=CC(=N2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClF4N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS No. 899947-63-8) is a compound of interest due to its potential biological activities. Its molecular formula is , with a molecular weight of 424.8 g/mol. This compound belongs to a class of organic compounds known for their diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H13ClF4N2O2 |
| Molecular Weight | 424.8 g/mol |
| CAS Number | 899947-63-8 |
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor in various enzymatic pathways.
The compound has been shown to interact with specific targets in biological systems, particularly through inhibition mechanisms. For instance, studies have indicated its role in inhibiting the mPGES-1 enzyme, which is crucial in the biosynthesis of prostaglandins involved in inflammatory responses.
In Vitro Studies
In vitro assays have demonstrated that this compound can significantly inhibit mPGES-1 with an IC50 value in the nanomolar range, suggesting potent anti-inflammatory properties. For example, one study reported an IC50 value of approximately 8 nM against mPGES-1, indicating high selectivity and potency compared to other prostanoid synthases .
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Anti-inflammatory Effects : In a model of LPS-induced thermal hyperalgesia, the compound demonstrated an effective dose (ED50) of 36.7 mg/kg, showcasing its potential for pain management through anti-inflammatory pathways .
- Selectivity Profile : The compound exhibited favorable selectivity over COX enzymes and other prostanoid synthases, which is critical for minimizing side effects commonly associated with non-selective anti-inflammatory drugs .
- Pharmacokinetic Properties : Preliminary pharmacokinetic studies suggest that the compound has good oral bioavailability and a favorable blood-brain barrier penetration ratio, making it a candidate for central nervous system-related applications .
Comparative Analysis
The following table summarizes the biological activity and selectivity profile of this compound compared to other compounds:
| Compound Name | mPGES-1 IC50 (nM) | COX Selectivity | Oral Bioavailability | CNS Penetration |
|---|---|---|---|---|
| Compound A | 8 | High | Good | Yes |
| Compound B | 16 | Moderate | Moderate | No |
| Target Compound | 8 | High | Good | Yes |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of pyridazine/pyridine carboxamides. Below is a detailed comparison with analogs reported in the literature:
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocycle Differences: The target compound’s pyridazine core (six-membered ring with two adjacent nitrogen atoms) contrasts with the pyridine core (single nitrogen) in analogs like and .
Substituent Impact: The 3-fluorobenzyl group in the target compound may improve metabolic stability over non-fluorinated analogs (e.g., the 3-(trifluoromethyl)benzyl group in ), as fluorine reduces susceptibility to oxidative degradation. The 2-chloro-5-(trifluoromethyl)phenyl substituent is shared with , but the absence of a benzyl group in likely reduces steric bulk, favoring different target interactions.
Biological Activity: The pyridazinone analog in demonstrates potent anti-parasitic activity (IC₅₀ < 100 nM against Trypanosoma cruzi), attributed to its methoxycyclobutylamine side chain. The target compound lacks this group, suggesting divergent biological targets. Pyridine-based analogs (e.g., ) are explored as protease inhibitors, but their efficacy depends on the substituent’s ability to occupy hydrophobic enzyme pockets.
Table 2: Physicochemical Properties
Q & A
Q. Critical Parameters :
- Temperature : Elevated temperatures (80–120°C) are often required for cyclization but must be controlled to avoid decomposition .
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or preparative HPLC ensures >95% purity .
Advanced: How can researchers optimize reaction conditions to improve yield and purity during scale-up?
Methodological Answer:
Optimization strategies include:
- Design of Experiments (DoE) : Statistical models (e.g., response surface methodology) to evaluate interactions between variables like temperature, catalyst loading, and solvent ratios .
- Flow Chemistry : Continuous reactors improve heat/mass transfer and reduce side reactions during exothermic steps .
- In-line Analytics : Real-time monitoring via FTIR or UV spectroscopy ensures reaction progression and early detection of by-products .
Q. Example Optimization Table :
Basic: What spectroscopic techniques are essential for characterizing structural integrity?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., fluorobenzyl protons at δ 5.2–5.5 ppm; trifluoromethyl carbons at δ 120–125 ppm) .
- 19F NMR : Identifies fluorine environments (distinct shifts for aryl-F vs. trifluoromethyl groups) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 483.05) .
- HPLC : Quantifies purity (>95% by reverse-phase C18 columns) .
Advanced: How can computational methods predict biological activity or reactivity?
Methodological Answer:
- Molecular Docking : Screens potential enzyme targets (e.g., kinases) by modeling interactions between the compound’s carboxamide group and active-site residues .
- QSAR Models : Correlates substituent effects (e.g., electron-withdrawing Cl/CF₃ groups) with bioactivity trends .
- MD Simulations : Assesses stability of ligand-receptor complexes under physiological conditions (e.g., solvation effects on binding affinity) .
Basic: What in vitro assays are recommended for initial biological activity screening?
Methodological Answer:
- Enzyme Inhibition Assays :
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate anti-proliferative effects .
Advanced: How should researchers resolve contradictions in reported biological activities?
Methodological Answer:
- Orthogonal Assays : Validate kinase inhibition using both biochemical (e.g., radiometric) and cellular (e.g., Western blot) methods to confirm target engagement .
- Structural Analysis : Compare X-ray crystallography data of ligand-bound vs. unbound enzymes to identify binding mode discrepancies .
- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to assess heterogeneity (e.g., I² statistic) and identify confounding variables (e.g., solvent used in assays) .
Data Contradiction Example: Discrepancies in Enzyme Inhibition Potency
Q. Case Study :
Q. Resolution Strategy :
Replicate Assays : Use identical enzyme lots and buffer conditions.
Structural Comparison : Analyze purity (HPLC) and confirm stereochemistry (chiral HPLC).
Solvent Effects : Test DMSO concentration (e.g., >1% may denature enzymes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
